molecular formula C17H15ClF6N4 B2684013 2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-5-(trifluoromethyl)aniline CAS No. 338773-00-5

2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-5-(trifluoromethyl)aniline

Cat. No.: B2684013
CAS No.: 338773-00-5
M. Wt: 424.78
InChI Key: UVJMOKZXSIOCQS-UHFFFAOYSA-N
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Description

2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-5-(trifluoromethyl)aniline: is a complex organic compound characterized by the presence of a trifluoromethyl group and a chlorinated pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-5-(trifluoromethyl)aniline typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with piperazine under controlled conditions to form the piperazinyl derivative. This intermediate is then reacted with 5-(trifluoromethyl)aniline to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functional groups .

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .

Biology and Medicine: In biological research, this compound can be used to study the interactions of trifluoromethylated compounds with biological targets.

Industry: The compound is used in the development of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials .

Mechanism of Action

The mechanism of action of 2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl and chlorinated pyridine groups can interact with various enzymes and receptors, modulating their activity. This compound can inhibit or activate specific pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-5-(trifluoromethyl)aniline exhibits unique properties due to the presence of both the piperazine and aniline groups.

Properties

IUPAC Name

2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-5-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF6N4/c18-12-7-11(17(22,23)24)9-26-15(12)28-5-3-27(4-6-28)14-2-1-10(8-13(14)25)16(19,20)21/h1-2,7-9H,3-6,25H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJMOKZXSIOCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)N)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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